molecular formula C21H20ClNO2S B2995657 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide CAS No. 2034412-45-6

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide

Cat. No.: B2995657
CAS No.: 2034412-45-6
M. Wt: 385.91
InChI Key: SZMWUFSQNJSUBG-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide is a synthetic organic compound characterized by the presence of a chlorothiophene ring, a methoxyethyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This reaction is usually carried out using chlorine gas in the presence of a catalyst.

    Methoxyethylation: The next step is the introduction of the methoxyethyl group to the chlorothiophene intermediate. This can be achieved through a nucleophilic substitution reaction using methoxyethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Diphenylacetamide Moiety: The final step involves the coupling of the methoxyethylated chlorothiophene with diphenylacetic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene ring, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted thiophenes.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical research.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)cyclopropanecarboxamide
  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide is unique due to its combination of a chlorothiophene ring and a diphenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2S/c1-25-17(18-12-13-19(22)26-18)14-23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMWUFSQNJSUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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